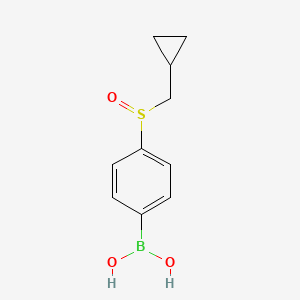

4-(Cyclopropylmethylsulfinyl)phenylboronic acid

描述

4-(Cyclopropylmethylsulfinyl)phenylboronic acid (CAS: 1217501-04-6) is a boronic acid derivative featuring a cyclopropylmethylsulfinyl (-S(O)-cyclopropylmethyl) substituent at the para position of the phenyl ring. This compound is part of a broader class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its sulfinyl group confers unique electronic and steric properties, influencing reactivity and binding affinity in applications such as molecular imprinting and adsorption .

属性

IUPAC Name |

[4-(cyclopropylmethylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3S/c12-11(13)9-3-5-10(6-4-9)15(14)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSXKKKBVXTPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675230 | |

| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-04-6 | |

| Record name | B-[4-[(Cyclopropylmethyl)sulfinyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid typically involves the following steps:

Formation of the Cyclopropylmethyl Sulfinyl Group: This step involves the reaction of cyclopropylmethyl bromide with a suitable sulfoxide precursor under basic conditions to form the cyclopropylmethyl sulfinyl group.

Attachment to the Phenyl Ring: The cyclopropylmethyl sulfinyl group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.

Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions

4-(Cyclopropylmethylsulfinyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: 4-(Cyclopropylmethylsulfonyl)phenylboronic acid.

Reduction: 4-(Cyclopropylmethylthio)phenylboronic acid.

Substitution: Various biaryl compounds depending on the aryl halide used.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that phenylboronic acids, including 4-(cyclopropylmethylsulfinyl)phenylboronic acid, can be utilized in targeted drug delivery systems. Studies have shown that phenylboronic acid-decorated nanoparticles can enhance the efficacy of anticancer drugs by improving their accumulation in tumor sites. For example, nanoparticles modified with phenylboronic acid demonstrated superior tumor penetration and prolonged survival in tumor-bearing mice compared to non-decorated counterparts .

Enzyme Inhibition

Boronic acids are known to form reversible covalent adducts with serine proteases. The application of this compound in enzyme inhibition has been explored, particularly for protecting therapeutic proteins from enzymatic degradation in the gastrointestinal tract. This property is crucial for developing oral delivery systems for sensitive drugs like calcitonin .

Materials Science

Biocompatible Scaffolds

The integration of this compound into biocompatible materials has shown promise in tissue engineering. For instance, composites of chitosan and bioglass containing this boronic acid derivative have been evaluated for bone tissue regeneration. These composites exhibited enhanced cell adhesion and bioactivity, making them suitable candidates for treating bone degeneration .

Smart Polymers

The glucose-sensing capabilities of boronic acids are being harnessed to develop smart polymers. For example, chitosan conjugated with this compound has been investigated as a glucose-dependent insulin delivery system. The release profile of insulin was found to be significantly influenced by glucose concentrations, indicating potential for diabetes management applications .

Chemical Synthesis

Synthetic Intermediates

In organic synthesis, boronic acids are valuable intermediates for constructing complex molecules through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound allows for selective functionalization and the formation of diverse carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Catalysis

The compound may also serve as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reaction intermediates can lead to improved yields and selectivity in synthetic pathways .

Case Studies

作用机制

The mechanism of action of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and tolerant of various functional groups, making it a valuable tool in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other sulfur-containing phenylboronic acids to highlight differences in substituent groups, reactivity, and applications:

Key Observations:

- Electronic Effects : Sulfinyl (-S(O)-) and sulfonyl (-SO₂-) groups increase electron-withdrawing character compared to thioether (-S-), altering reaction kinetics in cross-coupling .

- Binding Applications: Sulfonyl and sulfamoyl derivatives exhibit stronger pH-dependent interactions with cis-diol-containing molecules (e.g., phenolic acids) due to enhanced H-bonding .

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in palladium-catalyzed Suzuki-Miyaura reactions. The sulfinyl group in this compound may slow reaction rates compared to less oxidized analogs (e.g., thioether derivatives) due to increased electron withdrawal, which reduces boron’s nucleophilicity . However, this property can suppress side reactions, improving yields in sterically demanding couplings .

Research Findings and Case Studies

- Synthetic Utility: this compound and its analogs are intermediates in synthesizing TADF (thermally activated delayed fluorescence) materials. For instance, phenoxazine-pyrimidine compounds derived from boronic esters exhibit glass transition temperatures (109–137°C) suitable for OLED applications .

生物活性

4-(Cyclopropylmethylsulfinyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various biological applications, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic development and diagnostic applications.

Chemical Structure and Properties

The chemical formula of this compound is . It features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that underlies many of its biological activities.

The mechanism by which this compound exerts its biological effects is primarily through the formation of complexes with cis-diol-containing molecules, such as sugars and nucleic acids. This interaction can influence various cellular processes, including:

- Signal Transduction : By modulating the activity of specific proteins involved in signaling pathways.

- Gene Expression : Through interactions with DNA or RNA, potentially affecting transcription and translation processes.

- Cellular Metabolism : By altering the activity of enzymes that depend on boron for their function.

Biological Activity

Research indicates that boronic acids can exhibit diverse biological activities, including:

- Antibacterial Properties : Studies have shown that phenylboronic acids can aggregate bacteria by interacting with glycolipids on their surfaces, leading to increased bacterial death rates. For instance, a study demonstrated that the size of bacterial aggregates formed by phenylboronic acids correlates with their antibacterial efficacy, suggesting potential applications in infection control .

- Anticancer Activity : Boronic acids have been explored as drug delivery systems. For example, nanoparticles incorporating phenylboronic acid have shown enhanced cellular uptake and improved therapeutic effects in cancer models. These systems can selectively target cancer cells overexpressing sialic acid, thus increasing the specificity and efficacy of anticancer drugs like doxorubicin .

Case Studies

- Bacterial Detection : A study reported the use of phenylboronic acid-modified nanoparticles for rapid bacterial detection. The incorporation of boronic acids significantly enhanced the sensitivity of detection methods due to their ability to form complexes with bacterial surface components .

- Drug Delivery Systems : Research involving elastin-like polypeptide nanoparticles incorporated with phenylboronic acid showed promising results in improving drug solubility and targeting capabilities in cancer therapy. The study indicated that these nanoparticles could effectively deliver chemotherapeutics while minimizing side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other boronic acids:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-Methoxyphenylboronic acid | Structure | Moderate antibacterial activity | Similar mechanism involving diol complexation |

| Phenylboronic acid | Structure | Broad-spectrum antibacterial properties | Widely studied for various applications |

| 4-Nitrophenylboronic acid | Structure | Anticancer properties | Known for selective targeting in tumor cells |

常见问题

Q. What synthetic routes are recommended for preparing 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, and how does the cyclopropylmethylsulfinyl group influence reaction conditions?

- Methodological Answer : Synthesis typically involves functionalizing phenylboronic acid precursors with cyclopropylmethylsulfinyl groups. A plausible route is via sulfoxidation of a cyclopropylmethylthio intermediate using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions . The sulfinyl group requires inert atmospheres (e.g., nitrogen) to prevent over-oxidation to sulfones. Cyclopropane ring stability necessitates mild temperatures (<60°C) and aprotic solvents (e.g., THF or DCM) to avoid ring-opening reactions .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include the boronic acid B-OH protons (δ 7.5–8.5 ppm, broad) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm). The sulfinyl group’s chiral sulfur atom may split signals into diastereotopic peaks .

- FT-IR : Confirm B-OH stretching (~3200–3400 cm⁻¹) and sulfoxide S=O absorption (~1030–1060 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B) .

Q. How does the cyclopropyl group affect the compound’s steric and electronic properties in organometallic reactions?

- Methodological Answer : The cyclopropyl group introduces steric bulk, which can hinder coupling reactions (e.g., Suzuki-Miyaura) at ortho positions. Electronically, the cyclopropane’s bent bonds may donate slight electron density to the boronic acid, enhancing its nucleophilicity in cross-couplings. Comparative studies with non-cyclopropyl analogs (e.g., 4-methylphenylboronic acid) show reduced reaction rates due to steric effects .

Advanced Research Questions

Q. How does the sulfinyl moiety influence the compound’s reactivity in cross-coupling reactions compared to non-sulfinyl analogs?

- Methodological Answer : The sulfinyl group acts as a directing group in metal-catalyzed reactions, enabling regioselective functionalization. For example, in Pd-mediated couplings, the sulfoxide’s lone pairs coordinate to the metal, directing substitution to specific positions on the aromatic ring. However, the sulfinyl group’s electron-withdrawing nature can reduce boronic acid reactivity, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to maintain efficiency .

Q. What strategies stabilize this compound during storage, given the sulfinyl group’s susceptibility to oxidation?

- Methodological Answer :

- Storage : Use amber vials under inert gas (argon) at –20°C to prevent moisture absorption and oxidation. Desiccants like molecular sieves are critical .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects sulfone degradation products .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual catalysts) or stereochemical variability in the sulfinyl group. Strategies include:

- Chiral Chromatography : Separate enantiomers using Chiralpak IA/IB columns to assess individual bioactivity .

- Batch Consistency : Use ICP-MS to quantify trace metal contaminants (e.g., Pd) that may skew enzyme inhibition assays .

- Control Experiments : Compare results with desulfurized analogs to isolate the sulfinyl group’s contribution .

Key Research Gaps and Recommendations

- Stereochemical Impact : The sulfinyl group’s chirality may influence biological activity but remains understudied. Enantioselective synthesis and testing are needed .

- Mechanistic Studies : Use DFT calculations to model the sulfinyl group’s electronic effects on boronic acid reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。